Cas no 76577-29-2 (Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1))
Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1)
-
- Inchi: 1S/C8H5NO2S.ClH/c10-8(11)6-4-12-7-1-2-9-3-5(6)7;/h1-4H,(H,10,11);1H
- InChI Key: DEUDDWXYIBQTSG-UHFFFAOYSA-N
- SMILES: C(C1=CSC2C=CN=CC1=2)(=O)O.Cl
Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7460507-0.05g |
thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride |
76577-29-2 | 95% | 0.05g |
$619.0 | 2024-05-23 | |
| Enamine | EN300-7460507-0.1g |
thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride |
76577-29-2 | 95% | 0.1g |
$809.0 | 2024-05-23 | |
| Enamine | EN300-7460507-0.25g |
thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride |
76577-29-2 | 95% | 0.25g |
$1153.0 | 2024-05-23 | |
| Enamine | EN300-7460507-0.5g |
thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride |
76577-29-2 | 95% | 0.5g |
$1817.0 | 2024-05-23 | |
| Enamine | EN300-7460507-1.0g |
thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride |
76577-29-2 | 95% | 1.0g |
$2330.0 | 2024-05-23 | |
| Enamine | EN300-7460507-2.5g |
thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride |
76577-29-2 | 95% | 2.5g |
$4566.0 | 2024-05-23 | |
| Enamine | EN300-7460507-5.0g |
thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride |
76577-29-2 | 95% | 5.0g |
$6757.0 | 2024-05-23 | |
| Enamine | EN300-7460507-10.0g |
thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride |
76577-29-2 | 95% | 10.0g |
$10018.0 | 2024-05-23 | |
| 1PlusChem | 1P028H00-50mg |
thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride |
76577-29-2 | 95% | 50mg |
$827.00 | 2024-04-21 | |
| 1PlusChem | 1P028H00-100mg |
thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride |
76577-29-2 | 95% | 100mg |
$1062.00 | 2024-04-21 |
Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) Related Literature
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1)
Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) and its Applications in Modern Chemical Biology
Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) (CAS no. 76577-29-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the thienopyridine class, which is characterized by a fused thiophene and pyridine ring system. The presence of the hydrochloride salt form enhances its solubility in aqueous solutions, making it a versatile intermediate in pharmaceutical and biochemical research.
The structural motif of Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) offers a rich scaffold for drug discovery and molecular recognition. The thiophene ring contributes to electron-deficient characteristics, while the pyridine ring provides basicity and coordination sites for metal ions. This dual functionality makes it an attractive candidate for designing novel ligands and probes in various biochemical assays.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting enzymes involved in cancer metabolism. Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) has been investigated as a potential inhibitor of enzymes such as poly(ADP-ribose) polymerase (PARP) and kinase enzymes. Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on these enzymes, which are overexpressed in certain types of cancer. The hydrochloride salt form enhances the bioavailability of these derivatives, facilitating their use in preclinical studies.
The compound's ability to interact with biological targets has also been explored in the context of neurodegenerative diseases. Recent research suggests that Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) and its derivatives can modulate the activity of neurotransmitter receptors, such as serotonin and dopamine receptors. These interactions may lead to the development of novel therapeutic agents for conditions like Alzheimer's disease and Parkinson's disease. The hydrochloride salt form ensures better pharmacokinetic properties, including improved absorption and distribution in the body.
Beyond its applications in oncology and neurology, Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) has shown promise in antimicrobial research. The fused heterocyclic system provides a platform for designing molecules that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have indicated that certain derivatives of this compound exhibit potent activity against Gram-positive bacteria, making them potential candidates for developing new antibiotics.
The synthesis of Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal catalysis have been employed to streamline the process. The introduction of chiral centers into the molecule has also been explored to develop enantiomerically pure forms with enhanced selectivity for biological targets.
The development of computational models has further accelerated the discovery process for compounds like Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1). Molecular docking simulations have been used to predict binding affinities between this compound and various biological targets. These predictions guide experimental efforts by identifying promising derivatives for further optimization.
The future prospects for Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) are vast. Ongoing research aims to expand its applications in drug discovery by exploring new derivatives with improved pharmacological properties. Additionally, the integration of machine learning techniques into drug design processes is expected to enhance the efficiency of developing novel therapeutic agents based on this scaffold.
In conclusion, Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) represents a significant advancement in chemical biology with its unique structural features and diverse biological activities. Its potential applications in oncology, neurology, and antimicrobial therapy highlight its importance as a versatile scaffold for drug discovery. As research continues to uncover new derivatives and applications for this compound, it is poised to play a crucial role in the development of next-generation therapeutic agents.
76577-29-2 (Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)